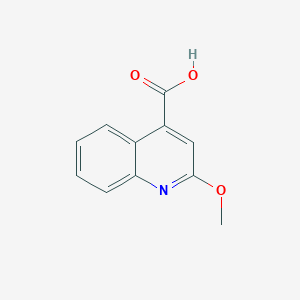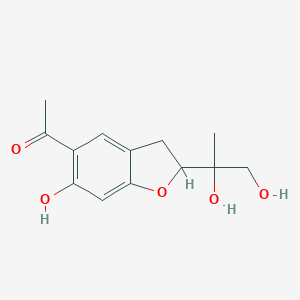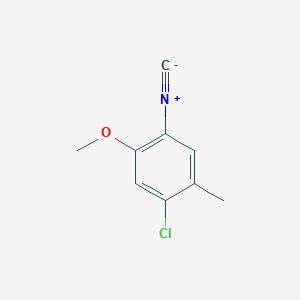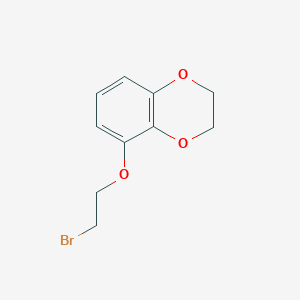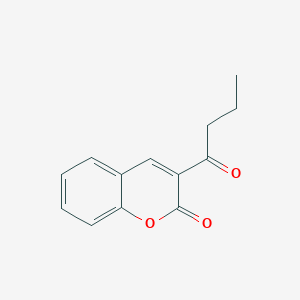
3-butyryl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyryl-2H-chromen-2-one is a chemical compound with the molecular formula C13H12O3 and a molecular weight of 216.23 . It is used in proteomics research .
Synthesis Analysis
3-butyryl-2H-chromen-2-one can be synthesized from 3-bromoacetylcoumarin, which is used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . The α-bromocarbonyl moiety present in the compound shows high reactivity towards nucleophilic displacement reactions .Molecular Structure Analysis
The molecular structure of 3-butyryl-2H-chromen-2-one is derived from quantum chemical calculations and compared with the experimental results . Intramolecular interactions, stabilization energies, and charge delocalization are calculated by NBO analysis .Chemical Reactions Analysis
3-butyryl-2H-chromen-2-one exhibits reactivity in several chemical reactions. For instance, it reacts with malononitrile in the presence of ammonium acetate to give 2-(2-hydroxy-1-(2-oxo-2H-chromen-3-yl)ethylidene)malononitrile . This reaction involves an initial Knoevenagel condensation followed by hydrolysis of the α-bromo group into an OH moiety .Physical And Chemical Properties Analysis
3-butyryl-2H-chromen-2-one has a molecular weight of 216.23 and a molecular formula of C13H12O3 .Scientific Research Applications
Proteomics Research
“3-butyryl-2H-chromen-2-one” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, identification of protein interactions, and discovery of biomarkers for disease.
Synthesis of Heterocyclic Systems
This compound is used as a building block in the synthesis of various heterocyclic systems . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen. They are of great interest in the field of organic chemistry due to their relevance in medicinal chemistry.
Preparation of Industrially Significant Scaffolds
“3-butyryl-2H-chromen-2-one” is used in the preparation of industrially significant scaffolds . These scaffolds could be used in various industries including pharmaceuticals, agrochemicals, and materials science.
Anticancer Evaluation
New series of pyran, pyridine, thiophene, thiazole and pyrazole derivatives starting from 3-butyryl-2H-chromen-2-one have been synthesized and evaluated for their anticancer activity . Most of these compounds showed potent inhibition with IC 50 ˂ 900 nM .
Biological Applications
Coumarin derivatives, including “3-butyryl-2H-chromen-2-one”, have been found to have various biological applications . They have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
Chemosensors
Numerous chemosensors are based on polyfunctional coumarin platforms, including “3-butyryl-2H-chromen-2-one”, used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
Mechanism of Action
Target of Action
It’s known that chromen-2-one derivatives have a wide spectrum of biological action and are used in medical practice . They are known for their antioxidant, antimicrobial, antiviral, and antitumor properties .
Mode of Action
The mode of action of 3-butyryl-2H-chromen-2-one involves its interaction with various biochemical reagents. For instance, it has been shown that in formamide, 3-acetoacetyl-2H-chromen-2-one, a similar compound, undergoes hemiketalization to form a new type of linear system, 10a-hydroxy-2-methyl-4H,10aH-pyrano[2,3-b]chromen-4-one . This suggests that 3-butyryl-2H-chromen-2-one may also undergo similar transformations under certain conditions.
Result of Action
Chromen-2-one derivatives are known to possess antioxidant, antimicrobial, antiviral, and antitumor properties , suggesting that 3-butyryl-2H-chromen-2-one may have similar effects.
properties
IUPAC Name |
3-butanoylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-5-11(14)10-8-9-6-3-4-7-12(9)16-13(10)15/h3-4,6-8H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTUJOLTTSWOHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379087 |
Source


|
| Record name | 3-butyryl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyryl-2H-chromen-2-one | |
CAS RN |
1846-73-7 |
Source


|
| Record name | 3-(1-Oxobutyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-butyryl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



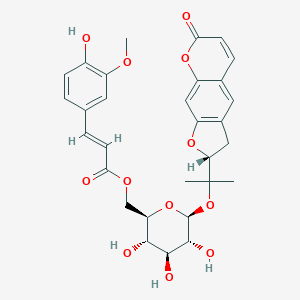
![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)
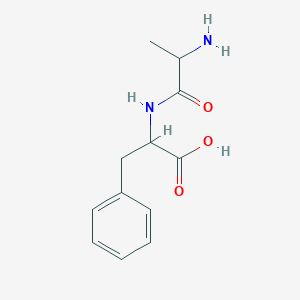
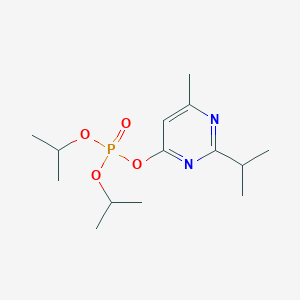
![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)

![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)

